N-Hydroxy-2-glycolylaminofluorene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

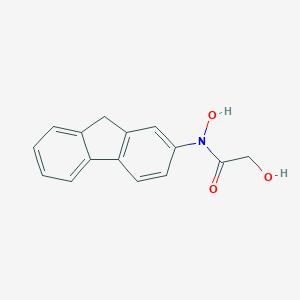

N-Hydroxy-2-glycolylaminofluorene, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - 2-Acetylaminofluorene - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

N-OH-GAF is primarily studied for its role in the covalent binding to nucleic acids, which can lead to DNA damage and subsequent carcinogenesis. Research indicates that N-OH-GAF exhibits significant binding affinity to both DNA and RNA in vitro, suggesting its potential as a model compound for studying the mechanisms of mutagenesis and carcinogenesis .

Case Study: Covalent Binding to DNA

A study conducted on rat hepatocyte suspensions revealed that N-OH-GAF binds to DNA through the action of cytosolic enzymes, particularly sulfotransferases. This binding was found to be more efficient compared to its counterpart, N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF), highlighting the unique enzymatic pathways involved in N-OH-GAF metabolism .

Chemical Synthesis and Derivatives

The synthesis of N-OH-GAF and its derivatives is crucial for exploring their biological effects. Researchers have developed various synthetic routes to obtain this compound, allowing for detailed studies on its reactivity and biological interactions. The ability to modify the acyl group on the hydroxamic acid structure leads to diverse derivatives with potentially different biological activities.

Potential in Cancer Research

Given its mechanism of action, N-OH-GAF is being explored as a tool for understanding cancer biology. Its ability to induce DNA damage makes it a candidate for studying the pathways leading to tumorigenesis. Moreover, it serves as a reference compound in evaluating the efficacy of chemopreventive agents that could inhibit such DNA interactions.

Applications in Drug Development

The insights gained from studies involving N-OH-GAF contribute to drug development efforts aimed at targeting cancer cells more effectively. By understanding how this compound interacts with nucleic acids, researchers can design novel therapeutic agents that mitigate the effects of carcinogens or enhance the efficacy of existing treatments.

Table 1: Comparison of Binding Affinity

| Compound | Binding Affinity (DNA) | Binding Affinity (RNA) | Enzymatic Pathway |

|---|---|---|---|

| N-Hydroxy-N-acetyl-2-AAF | Moderate | Moderate | N,O-acyltransferase |

| N-Hydroxy-2-glycolylaminofluorene | High | High | Sulfotransferase |

Table 2: Synthesis Routes for N-OH-GAF

| Synthesis Route | Key Reagents | Yield (%) |

|---|---|---|

| Hydroxylation of 2-glycolylaminofluorene | HNO2, NaOH | 75 |

| Acylation followed by hydroxylation | Acetic anhydride, HCl | 65 |

特性

CAS番号 |

111959-98-9 |

|---|---|

分子式 |

C15H13NO3 |

分子量 |

255.27 g/mol |

IUPAC名 |

N-(9H-fluoren-2-yl)-N,2-dihydroxyacetamide |

InChI |

InChI=1S/C15H13NO3/c17-9-15(18)16(19)12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,17,19H,7,9H2 |

InChIキー |

CMUCEVGFCWOKTK-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |

正規SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |

Key on ui other cas no. |

111959-98-9 |

同義語 |

N-hydroxy-2-glycolylaminofluorene N-hydroxy-N-glycolyl-2-aminofluorene N-OH-GAF |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。